4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate

TRPA1 antagonist pain research ion channel pharmacology

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (CAS 206559-46-8) is an aryl isothiocyanate featuring a phenyl ring substituted at the 4-position with bromine and at the 2-position with a trifluoromethyl group. The molecular formula is C8H3BrF3NS and the molecular weight is 282.08 g/mol.

Molecular Formula C8H3BrF3NS
Molecular Weight 282.08 g/mol
CAS No. 206559-46-8
Cat. No. B3040467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
CAS206559-46-8
Molecular FormulaC8H3BrF3NS
Molecular Weight282.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)N=C=S
InChIInChI=1S/C8H3BrF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
InChIKeyGWLIKBAQYRDIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (CAS 206559-46-8): Baseline Procurement and Identity Data


4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (CAS 206559-46-8) is an aryl isothiocyanate featuring a phenyl ring substituted at the 4-position with bromine and at the 2-position with a trifluoromethyl group [1]. The molecular formula is C8H3BrF3NS and the molecular weight is 282.08 g/mol . The compound is a moisture-sensitive yellow liquid with a boiling point of 129–130 °C at 7 mmHg and a refractive index of 1.613 [2]. Commercial availability is established at purities of 97–98% (HPLC) from multiple vendors, with production scales ranging from grams to kilograms [2].

Ion Channel Research TRPA1 antagonist screening in pain and inflammation models
Medicinal Chemistry Orthogonal dual-handle building block: isothiocyanate for thiourea/dithiocarbamate formation and aryl bromide for cross-coupling diversification
Supply & Quality Multi-vendor standardized high-purity supply with moisture control; production scales from grams to kilograms

Why 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate Cannot Be Replaced by Simple Aryl Isothiocyanate Analogs


Substitution pattern on the aryl ring profoundly modulates isothiocyanate reactivity, electrophilicity, and biological target engagement. Structure-activity relationship (SAR) studies across diverse aryl isothiocyanate libraries demonstrate that the presence, position, and electronic nature of substituents—particularly halogens and trifluoromethyl groups—dictate both antiproliferative potency and antioxidant response element induction capacity in cancer cell models [1]. The unique combination of a strongly electron-withdrawing 2-CF3 group and a 4-bromo leaving group/handle in 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate creates a distinctive reactivity profile: the CF3 activates the isothiocyanate toward nucleophilic attack, while the bromine enables orthogonal cross-coupling functionalization that is absent in non-halogenated or differently substituted analogs [2]. Therefore, generic substitution with other aryl isothiocyanates (e.g., phenyl isothiocyanate, 4-(trifluoromethyl)phenyl isothiocyanate, or 3-bromo analogs) is not scientifically equivalent—each substitution variant yields different reaction kinetics, different biological target selectivity, and different downstream synthetic utility.

Target Compound
4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
Simple Aryl Isothiocyanate Analog
Phenyl isothiocyanate, 4-(trifluoromethyl)phenyl isothiocyanate, or 3-bromo isomers
Reactivity Profile
Strongly electron-withdrawing 2-CF3 activates isothiocyanate toward nucleophilic attack
Reactivity Mismatch
Different substitution patterns shift electrophilicity and may alter biological target engagement
SAR studies confirm substituent-dependent potency variation
Synthetic Utility
4-Bromo enables orthogonal cross-coupling functionalization after isothiocyanate reactions
Limited Derivatization
Non-halogenated analogs lack the aryl halide handle, restricting sequential diversification
Class-level inference; verify for specific coupling protocols

Quantitative Differentiation of 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate: A Comparator-Based Evidence Guide


TRPA1 Antagonist Potency: 2.6-Fold Higher Potency at Rat TRPA1 vs. Reference TRPA1 Blocker TCS 5861528

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate demonstrates an IC50 of 5.5 µM (5,500 nM) as an antagonist of the rat transient receptor potential ankyrin 1 (TRPA1) channel expressed in HEK293 cells, measured via inhibition of allyl isothiocyanate-induced intracellular calcium elevation [1]. In contrast, the commonly used selective TRPA1 blocker TCS 5861528 exhibits a significantly weaker IC50 of 14.3 µM under comparable assay conditions (allyl isothiocyanate-evoked calcium influx) [2]. This represents a 2.6-fold enhancement in potency for the target compound relative to this established reference antagonist.

TRPA1 Antagonist Potency
Reported
IC50 5.5 µM (rat TRPA1)
vs. TCS 5861528 14.3 µM
2.6-fold difference
Supports TRPA1 antagonist screening at lower test concentrations
Assay: allyl isothiocyanate-induced Ca2+ flux in HEK293
TRPA1 antagonist pain research ion channel pharmacology

Species-Dependent TRPA1 Antagonist Selectivity: 2.2-Fold Selectivity for Rat over Human TRPA1

In head-to-head binding assays conducted under identical experimental conditions (HEK293 cells, allyl isothiocyanate-induced calcium flux), 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate exhibits differential potency across species: IC50 = 5.5 µM for rat TRPA1 [1] versus IC50 = 12.1 µM (12,100 nM) for human TRPA1 [2]. This yields a rat/human selectivity ratio of approximately 2.2-fold. In contrast, the reference antagonist AP-18 shows a less pronounced species difference (human IC50 = 3.1 µM, rat IC50 = 4.5 µM, ratio = 1.5-fold) [3].

Species TRPA1 Selectivity
Head-to-head
Rat IC50 5.5 µM vs. Human IC50 12.1 µM
Ratio 2.2 (rat/human)
Comparator AP-18 ratio 1.5
Informs species-specific model selection for TRPA1 studies
Direct comparison in HEK293 cells; 2.2-fold selectivity
species selectivity TRPA1 pharmacology translational research

Orthogonal Synthetic Handle: Bromo Substituent Enables Cross-Coupling Functionalization Absent in Non-Halogenated Analogs

The 4-bromo substituent of 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate serves as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling sequential diversification strategies . Non-halogenated analogs such as 4-(trifluoromethyl)phenyl isothiocyanate (CAS 1645-65-4) lack this synthetic handle and are restricted to functionalization solely at the isothiocyanate group, limiting their utility to single-step thiourea or dithiocarbamate formation . The bromo substituent remains intact during isothiocyanate-based transformations, allowing post-modification of the aryl core without protecting group manipulation .

Synthetic Handles
Class-level inference
Two orthogonal handles: NCS + 4-Br
vs. 4-(trifluoromethyl)phenyl ITC: NCS only
Enables sequential diversification without protecting group manipulation
Cross-coupling compatibility expected; data to verify
cross-coupling medicinal chemistry building block

Physicochemical Differentiation: 39% Higher Density and Elevated Boiling Point vs. Non-Brominated Trifluoromethyl Analog

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate exhibits a density of 1.67 g/cm³ and a boiling point of 129–130 °C at 7 mmHg . In contrast, the non-brominated analog 4-(trifluoromethyl)phenyl isothiocyanate has a density of approximately 1.20 g/cm³ (estimated from molecular weight 203.18 vs. 282.08 and typical aryl ITC densities) and a boiling point of 81 °C at 11 mmHg . The 39% higher density and 48 °C higher boiling point (at comparable reduced pressure) of the brominated compound alter purification and formulation parameters, including solvent compatibility, chromatographic retention, and volatility during vacuum distillation.

Physicochemical Properties
Reported
Density 1.67 g/cm³
B.P. 129–130 °C (7 mmHg)
vs. non-brominated analog: ~1.20 g/cm³, B.P. 81 °C (11 mmHg)
Higher density and boiling point alter purification and handling workflows
Analog density estimated; class-level comparison
physicochemical properties purification handling

Commercial Purity Benchmark: 97–98% (HPLC) Standardized Across Multiple GMP/ISO Vendors

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate is commercially available at standardized purities of 97% (Alfa Aesar/Thermo Scientific) and 98% (min, HPLC) (Capot Chemical) with moisture content specified at ≤0.5% [1]. This consistency across vendors enables reliable procurement without the batch-to-batch variability observed with less standardized or custom-synthesis aryl isothiocyanates. In contrast, positional isomers such as 3-Bromo-5-(trifluoromethyl)phenyl isothiocyanate are primarily available only through custom synthesis with variable purity and longer lead times .

Commercial Purity & Availability
Specification review
97–98% (HPLC) across multiple vendors
Moisture ≤0.5%; kg-scale supply
Consistent quality reduces batch-to-batch variability
Positional isomer (3-Br-5-CF3) only via custom synthesis
purity quality control procurement

Evidence-Backed Application Scenarios for 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate Procurement


TRPA1 Channel Pharmacology and Pain Research Tool Compound Development

The compound's demonstrated TRPA1 antagonist activity (rat IC50 = 5.5 µM) and 2.6-fold potency advantage over TCS 5861528 support its use as a cost-effective alternative or complement in ion channel screening panels [1]. Its species selectivity profile (2.2-fold rat/human discrimination) makes it particularly suitable for studies requiring differential species responses or when validating translational models from rodent to human TRPA1 pharmacology [2].

Orthogonal Diversification in Medicinal Chemistry and Probe Synthesis

The dual orthogonal reactive handles—isothiocyanate for thiourea/dithiocarbamate formation and 4-bromo for cross-coupling—enable sequential diversification of a single scaffold without protecting group manipulation [1]. This reduces step count in library synthesis and accelerates structure-activity relationship (SAR) campaigns for covalent inhibitor programs targeting cysteine- or lysine-rich binding pockets.

Synthesis of Functionalized Aryl Isothiocyanate Libraries for Anticancer SAR Studies

Given that aryl isothiocyanate substituent patterns critically modulate antiproliferative activity against MCF-7 cells, this compound provides a defined starting point for systematic exploration of 2-CF3,4-Br substitution effects [3]. Its commercial availability at 97–98% purity with documented moisture sensitivity ensures reproducible synthetic outcomes when generating focused libraries for anticancer lead optimization .

Application
Selection Property
Validation Focus
TRPA1 Antagonist Screening
Reported potency rank in rat TRPA1 assays
Species-dependent IC50 profiling and model organism selection
Orthogonal Probe Synthesis
Dual reactive handles (isothiocyanate + aryl bromide)
Cross-coupling compatibility and sequential diversification efficiency
Antiproliferative SAR Library
Defined substitution pattern (2-CF3,4-Br)
Reproducible antiproliferative endpoints in cancer cell models (e.g., MCF-7)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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